molecular formula C23H23ClN2O5S B2442844 N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide CAS No. 896322-61-5

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide

Cat. No.: B2442844
CAS No.: 896322-61-5
M. Wt: 474.96
InChI Key: KUKDVFPJPMIHCY-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-16-4-10-19(11-5-16)32(29,30)21(20-3-2-14-31-20)15-26-23(28)22(27)25-13-12-17-6-8-18(24)9-7-17/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKDVFPJPMIHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-chlorophenethylamine and 2-(furan-2-yl)-2-tosylethylamine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-bromophenethyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide
  • N1-(4-methylphenethyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide

Uniqueness

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is unique due to the presence of both a chlorophenethyl and a furan-2-yl-tosylethyl group. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the chlorophenethyl group may enhance its binding affinity to certain targets, while the furan ring can participate in unique chemical reactions.

Biological Activity

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a synthetic compound that has attracted attention in various fields of biological research due to its complex structure and potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a chlorophenyl moiety, a furan ring, and a sulfonamide group. The synthesis typically involves multi-step organic reactions, starting with the preparation of 4-chlorophenethylamine and furan derivatives, followed by coupling reactions to form the final product.

Synthetic Route Overview

StepDescription
1Synthesis of 4-chlorophenethylamine from 4-chlorobenzyl cyanide.
2Introduction of the furan moiety through coupling reactions.
3Formation of the sulfonamide group via nucleophilic substitution.
4Final coupling to yield the target compound.

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Binding : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects.
  • Antioxidant Activity : The presence of the furan ring suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems.

Biological Activity and Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation in vitro.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective effects against neurodegenerative diseases.

Case Study 1: Anticancer Properties

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Anti-inflammatory Activity

In an animal model of acute inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.

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